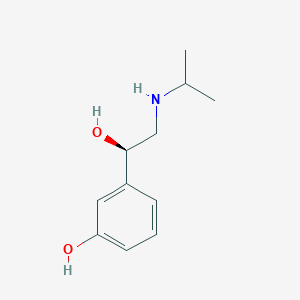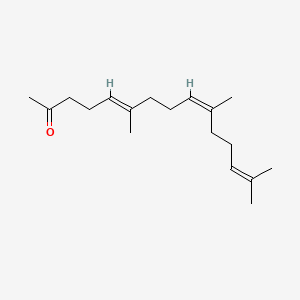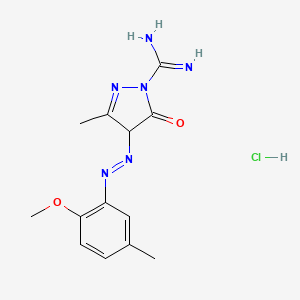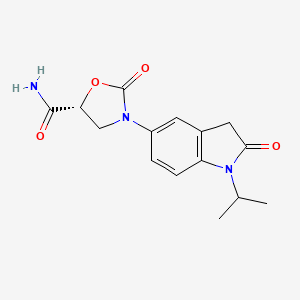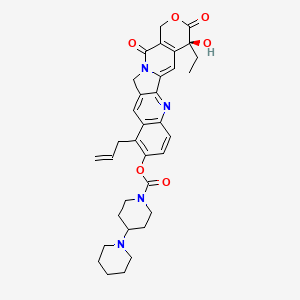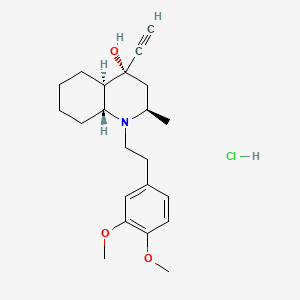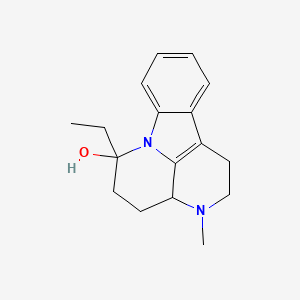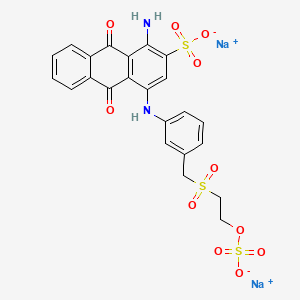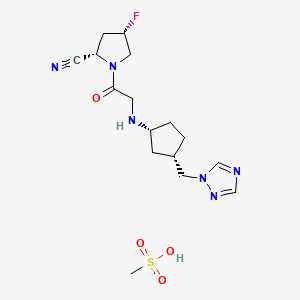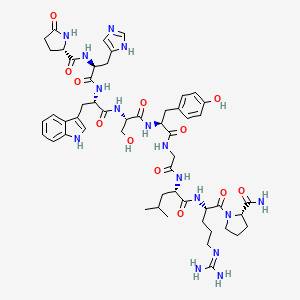
LHRH, Des-gly(10)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Luteinizing hormone-releasing hormone, Des-gly(10)-, typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Luteinizing hormone-releasing hormone, Des-gly(10)-, follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the high quality of the final product .
化学反应分析
Types of Reactions
Luteinizing hormone-releasing hormone, Des-gly(10)-, undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can modify the disulfide bonds in the peptide.
Substitution: Amino acid residues can be substituted to create analogues with different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions include modified peptides with altered biological activities, which can be used to study structure-activity relationships and develop new therapeutic agents .
科学研究应用
Luteinizing hormone-releasing hormone, Des-gly(10)-, has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigates the role of luteinizing hormone-releasing hormone in reproductive biology and endocrine regulation.
Medicine: Develops therapeutic agents for conditions such as prostate cancer, breast cancer, and endometriosis.
作用机制
Luteinizing hormone-releasing hormone, Des-gly(10)-, exerts its effects by binding to luteinizing hormone-releasing hormone receptors on the surface of pituitary cells. This binding triggers a cascade of intracellular signaling events, leading to the release of luteinizing hormone and follicle-stimulating hormone. These hormones regulate reproductive functions, including ovulation and spermatogenesis .
相似化合物的比较
Similar Compounds
Leuprolide: Another luteinizing hormone-releasing hormone analogue used in the treatment of hormone-sensitive cancers.
Histrelin: A potent luteinizing hormone-releasing hormone agonist used in the treatment of prostate cancer and central precocious puberty.
Buserelin: A luteinizing hormone-releasing hormone analogue used in the treatment of hormone-dependent conditions.
Uniqueness
Luteinizing hormone-releasing hormone, Des-gly(10)-, is unique due to its specific amino acid modifications, which confer distinct biological properties. These modifications enhance its stability and potency, making it a valuable tool in both research and therapeutic applications .
属性
CAS 编号 |
37783-52-1 |
|---|---|
分子式 |
C53H72N16O12 |
分子量 |
1125.2 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H72N16O12/c1-28(2)19-37(48(77)64-36(9-5-17-58-53(55)56)52(81)69-18-6-10-42(69)45(54)74)63-44(73)25-60-46(75)38(20-29-11-13-32(71)14-12-29)65-51(80)41(26-70)68-49(78)39(21-30-23-59-34-8-4-3-7-33(30)34)66-50(79)40(22-31-24-57-27-61-31)67-47(76)35-15-16-43(72)62-35/h3-4,7-8,11-14,23-24,27-28,35-42,59,70-71H,5-6,9-10,15-22,25-26H2,1-2H3,(H2,54,74)(H,57,61)(H,60,75)(H,62,72)(H,63,73)(H,64,77)(H,65,80)(H,66,79)(H,67,76)(H,68,78)(H4,55,56,58)/t35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI 键 |
AEQJLKXGAQOIFP-BXXNOCLASA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


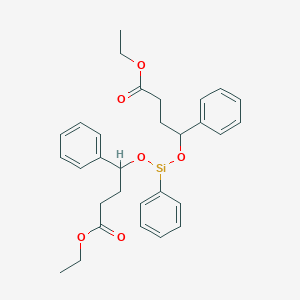

![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)
